molecular formula C13H8BrClO B8453968 (4-Bromo-3-chlorophenyl)-phenylmethanone

(4-Bromo-3-chlorophenyl)-phenylmethanone

Cat. No.: B8453968
M. Wt: 295.56 g/mol
InChI Key: ZMEXKALCNBLFQM-UHFFFAOYSA-N
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Description

(4-Bromo-3-chlorophenyl)-phenylmethanone is a useful research compound. Its molecular formula is C13H8BrClO and its molecular weight is 295.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8BrClO

Molecular Weight

295.56 g/mol

IUPAC Name

(4-bromo-3-chlorophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrClO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

ZMEXKALCNBLFQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven dried flask was added 4-bromo-3-chlorobenzoic acid (1.00 g, 4.25 mmol), thionyl chloride (0.77 mL, 0.010 mol) and a drop of DMF and the reaction was refluxed for 2 h. The excess thionyl chloride was then distilled off and the residual thionyl chloride was removed on the pump. Benzene (20 mL, 0.2 mol) and aluminum trichloride (0.676 g, 5.07 mmol) were added to the reaction mixture. The reaction mixture turned yellow in color on addition of AlCl3. The reaction mixture was stirred at room temp for 1 h. The crude reaction mixture was poured onto ice and conc HCl (15 mL). The organic layer was separated and the aqueous layer extracted with EtOAc. The combined organic phases were washed with 5% aq NaOH solution, water and dried (Na2SO4). The organic phase was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 2% EtOAc in hexane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
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reactant
Reaction Step One
Quantity
20 mL
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reactant
Reaction Step Two
Quantity
0.676 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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